molecular formula C11H12N2 B13682255 5-methyl-2-(3-methylphenyl)-1H-imidazole CAS No. 65282-87-3

5-methyl-2-(3-methylphenyl)-1H-imidazole

Cat. No.: B13682255
CAS No.: 65282-87-3
M. Wt: 172.23 g/mol
InChI Key: VJRZCLJWXNMUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(m-tolyl)-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(m-tolyl)-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of m-tolylamine with glyoxal in the presence of ammonium acetate can yield the desired imidazole derivative. The reaction typically requires heating and can be carried out in solvents such as ethanol or water.

Industrial Production Methods

Industrial production of 5-methyl-2-(m-tolyl)-1H-imidazole may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as Lewis acids or transition metals may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(m-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce halogenated or alkylated imidazole derivatives.

Scientific Research Applications

5-Methyl-2-(m-tolyl)-1H-imidazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-methyl-2-(m-tolyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazole: Similar structure but with a phenyl group instead of a m-tolyl group.

    5-Methylimidazole: Lacks the m-tolyl group, making it less bulky.

    2-Methylimidazole: Has a methyl group at the 2-position instead of the m-tolyl group.

Uniqueness

5-Methyl-2-(m-tolyl)-1H-imidazole is unique due to the presence of both the methyl and m-tolyl groups, which confer distinct steric and electronic properties. These modifications can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

65282-87-3

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-methyl-2-(3-methylphenyl)-1H-imidazole

InChI

InChI=1S/C11H12N2/c1-8-4-3-5-10(6-8)11-12-7-9(2)13-11/h3-7H,1-2H3,(H,12,13)

InChI Key

VJRZCLJWXNMUKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.